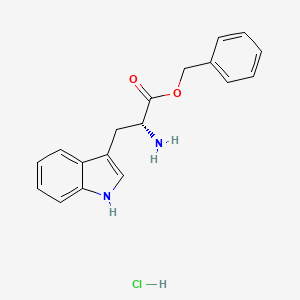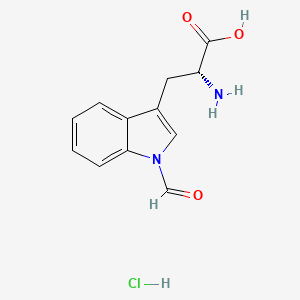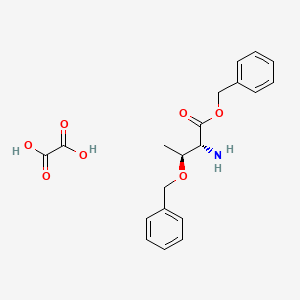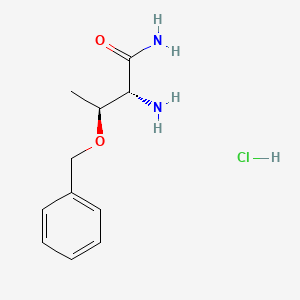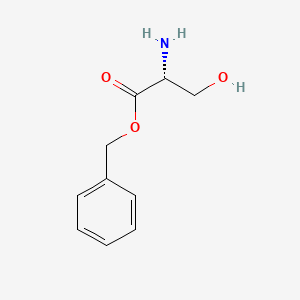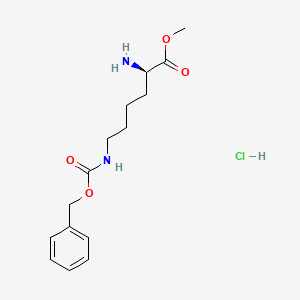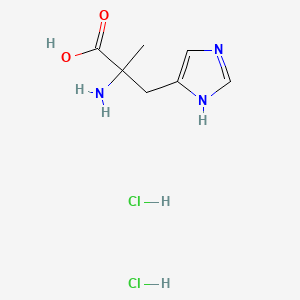
α-甲基-DL-组氨酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-DL-histidine dihydrochloride, also known as Alpha-Methyl-DL-histidine dihydrochloride, is a useful research compound. Its molecular formula is C7H13Cl2N3O2 and its molecular weight is 242.11. The purity is usually 95%.
BenchChem offers high-quality alpha-Methyl-DL-histidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methyl-DL-histidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
α-甲基-DL-组氨酸二盐酸盐: 已被用于癌症研究,特别是在胆管癌(一种胆道癌症)的研究中。它作为组氨酸脱羧酶 (HDC) 的抑制剂,HDC 参与组胺的合成。已知组胺对某些癌细胞具有自分泌生长作用。 通过抑制 HDC,该化合物有助于研究组胺在癌症进展中的作用,并可能导致新的治疗策略 {svg_1}.
酶动力学
在酶动力学领域,α-甲基-DL-组氨酸二盐酸盐 用于研究酶与其底物之间的相互作用。 它作为某些酶的竞争性抑制剂,使研究人员能够确定酶促反应的结合亲和力和速率 {svg_2}.
药物开发
该化合物也与药物开发相关,尤其是作为探索与组胺活性相关的疾病新疗法的研究工具。 它作为 HDC 抑制剂的作用使其成为开发针对组胺相关途径的药物的宝贵工具,这些途径与多种疾病有关 {svg_3}.
分析化学
在分析化学中,α-甲基-DL-组氨酸二盐酸盐 由于其定义明确的特性而被用作标准品或参考化合物。 它有助于校准仪器和验证分析方法,确保化学分析的准确性和可靠性 {svg_4}.
分子生物学
分子生物学家使用α-甲基-DL-组氨酸二盐酸盐 来研究基因表达和蛋白质功能。 它可以帮助理解组胺影响基因表达和细胞信号通路分子机制 {svg_5}.
农业研究
虽然不常见,但该化合物可能在农业研究中找到应用,特别是在植物生理学和生物化学研究中。 它可用于探索组胺和相关化合物如何影响植物生长和胁迫反应 {svg_6}.
生化分析
Biochemical Properties
Alpha-Methyl-DL-histidine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as histidine decarboxylase, which is involved in the synthesis of histamine. This interaction can inhibit the enzyme’s activity, thereby affecting histamine production . Additionally, alpha-Methyl-DL-histidine dihydrochloride can bind to proteins and other biomolecules, altering their function and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
Alpha-Methyl-DL-histidine dihydrochloride has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of histamine receptors, which are involved in various physiological responses . The compound also affects gene expression by altering the transcriptional activity of genes related to histamine synthesis and metabolism. Furthermore, alpha-Methyl-DL-histidine dihydrochloride impacts cellular metabolism by influencing the activity of enzymes involved in histidine and histamine metabolism.
Molecular Mechanism
The molecular mechanism of alpha-Methyl-DL-histidine dihydrochloride involves its interaction with specific biomolecules. The compound binds to histidine decarboxylase, inhibiting its activity and reducing histamine production . This inhibition can lead to changes in gene expression, as the reduced histamine levels affect the transcriptional regulation of histamine-related genes. Additionally, alpha-Methyl-DL-histidine dihydrochloride can interact with histamine receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Methyl-DL-histidine dihydrochloride can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules . Long-term studies have shown that alpha-Methyl-DL-histidine dihydrochloride can have sustained effects on cellular function, particularly in terms of histamine synthesis and metabolism. These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of alpha-Methyl-DL-histidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit histidine decarboxylase and reduce histamine production without causing significant adverse effects . At higher doses, alpha-Methyl-DL-histidine dihydrochloride may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Alpha-Methyl-DL-histidine dihydrochloride is involved in several metabolic pathways, particularly those related to histidine and histamine metabolism. The compound interacts with enzymes such as histidine decarboxylase, affecting the conversion of histidine to histamine . This interaction can alter metabolic flux and influence the levels of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, alpha-Methyl-DL-histidine dihydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of alpha-Methyl-DL-histidine dihydrochloride within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of alpha-Methyl-DL-histidine dihydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that alpha-Methyl-DL-histidine dihydrochloride exerts its effects in the appropriate cellular context, thereby modulating biochemical and cellular processes effectively.
属性
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHQKZLHBDZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657548 |
Source


|
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-18-3 |
Source


|
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



